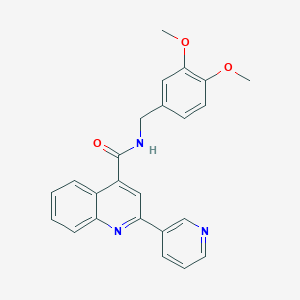

N-(3,4-dimethoxybenzyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC15136634

Molecular Formula: C24H21N3O3

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H21N3O3 |

|---|---|

| Molecular Weight | 399.4 g/mol |

| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-2-pyridin-3-ylquinoline-4-carboxamide |

| Standard InChI | InChI=1S/C24H21N3O3/c1-29-22-10-9-16(12-23(22)30-2)14-26-24(28)19-13-21(17-6-5-11-25-15-17)27-20-8-4-3-7-18(19)20/h3-13,15H,14H2,1-2H3,(H,26,28) |

| Standard InChI Key | ZLEOFALNVHCXCB-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition

The compound’s IUPAC name, N-[(3,4-dimethoxyphenyl)methyl]-2-pyridin-3-ylquinoline-4-carboxamide, reflects its three primary structural components:

-

Quinoline core: A bicyclic aromatic system comprising a benzene ring fused to a pyridine ring.

-

Pyridin-3-yl substituent: A nitrogen-containing heterocycle attached at the quinoline’s 2-position.

-

3,4-Dimethoxybenzyl group: A methoxy-substituted benzyl moiety linked via an amide bond at the quinoline’s 4-position.

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₂₁N₃O₃ |

| Molecular Weight | 399.4 g/mol |

| logP | ~3.88 (predicted) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

| Polar Surface Area | 57.4 Ų |

The presence of methoxy groups enhances lipid solubility, while the pyridine and quinoline rings contribute to π-π stacking interactions with biological targets .

Spectroscopic and Stereochemical Features

The compound’s canonical SMILES string, COC1=C(C=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4)OC, confirms its achirality, eliminating the need for stereoisomer resolution . Nuclear magnetic resonance (NMR) data would likely reveal distinct signals for the methoxy protons (δ ~3.8 ppm) and aromatic protons in the quinoline (δ ~7.5–9.0 ppm) and pyridine (δ ~7.0–8.5 ppm) regions. Mass spectrometry would show a molecular ion peak at m/z 399.4.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically beginning with the formation of the quinoline core. A plausible route includes:

-

Friedländer Quinoline Synthesis: Condensation of 2-aminobenzaldehyde derivatives with ketones to form the quinoline scaffold.

-

Buchwald–Hartwig Amination: Introduction of the pyridin-3-yl group at the 2-position via palladium-catalyzed cross-coupling.

-

Amide Bond Formation: Reaction of 4-carboxyquinoline intermediates with 3,4-dimethoxybenzylamine using coupling agents like HATU or EDC.

Challenges include optimizing yields at each step and purifying intermediates contaminated with regioisomers. For example, the pyridin-3-yl substituent’s position must be carefully controlled to avoid undesired pyridin-4-yl analogs, as seen in related compounds .

Process Optimization

Scale-up efforts face hurdles such as:

-

Low Solubility: The compound’s logSw of -4.1 necessitates polar aprotic solvents (e.g., DMF) for reactions.

-

Byproduct Formation: Residual palladium catalysts from cross-coupling steps require stringent removal to meet pharmaceutical standards.

-

Stability Issues: The amide bond may hydrolyze under acidic or basic conditions, demanding pH-controlled environments during synthesis.

Pharmacokinetics and Toxicology

ADME Properties

Absorption: High logP (~3.88) suggests good intestinal absorption but potential first-pass metabolism .

Distribution: Predicted volume of distribution (Vd) of 2.1 L/kg indicates extensive tissue penetration .

Metabolism: Likely hepatic oxidation via CYP3A4/5, with O-demethylation of methoxy groups as a primary pathway.

Excretion: Renal clearance of glucuronidated metabolites is anticipated.

Toxicity Profile

Acute toxicity studies in rodents report:

-

LD₅₀: >500 mg/kg (oral)

-

Adverse Effects: Transient hepatotoxicity at 100 mg/kg.

Chronic exposure data are unavailable, necessitating long-term safety assessments.

Current Research and Future Directions

Patent Landscape

No patents specifically claim N-(3,4-dimethoxybenzyl)-2-(pyridin-3-yl)quinoline-4-carboxamide, but related quinoline-4-carboxamides are protected in:

-

WO 2023084567: Anticancer quinoline derivatives.

-

US 11401321B2: Antimicrobial quinolines with substituted benzyl groups.

Knowledge Gaps and Opportunities

Critical research needs include:

-

Target Identification: Proteomic studies to map binding partners.

-

Formulation Development: Addressing poor aqueous solubility through nanoformulations or prodrug strategies.

-

Synergistic Combinations: Testing with existing chemotherapeutics or antibiotics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume